2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes two carboxyl groups and two chlorine atoms attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloroaniline and ethyl acetoacetate.
Cyclization: The initial step involves the cyclization of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline core.
Carboxymethylation: The carboxymethyl group is introduced via alkylation reactions, typically using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols or aldehydes.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohols or aldehydes derived from the carboxyl groups.
Substitution: Compounds with substituted amine or thiol groups.
Scientific Research Applications
2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and chlorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Carboxy-4-(carboxymethyl)-5,7-dichloroquinoline: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.
2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core, leading to different chemical properties.
Uniqueness
2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups and the tetrahydroquinoline core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4/c13-6-3-7(14)11-5(2-10(16)17)1-9(12(18)19)15-8(11)4-6/h3-5,9,15H,1-2H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHZLBUNRQPRRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927776 |
Source
|
Record name | 4-(Carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132691-83-9 |
Source
|
Record name | 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132691839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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